4-(Bromomethyl)-3-fluoro-2-methoxypyridine
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Overview
Description
4-(Bromomethyl)-3-fluoro-2-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the fourth position, a fluorine atom at the third position, and a methoxy group at the second position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluoro-2-methoxypyridine typically involves the bromination of 3-fluoro-2-methoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The starting material, 3-fluoro-2-methoxypyridine, is mixed with N-bromosuccinimide and passed through a reactor under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-fluoro-2-methoxypyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Produces substituted pyridines with various functional groups.
Oxidation: Yields aldehydes or carboxylic acids.
Reduction: Results in the formation of 3-fluoro-2-methoxypyridine.
Scientific Research Applications
4-(Bromomethyl)-3-fluoro-2-methoxypyridine is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-fluoro-2-methoxypyridine is primarily based on its ability to undergo nucleophilic substitution reactionsThis property makes it a valuable intermediate in the synthesis of compounds that interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-6,7-dimethoxycoumarin: Used as a fluorescence reagent in high-performance liquid chromatography.
4-(Bromomethyl)benzoic acid: An intermediate in the synthesis of antihypertensive agents and photosensitizers.
Uniqueness
4-(Bromomethyl)-3-fluoro-2-methoxypyridine is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring. This combination of substituents imparts distinct electronic properties, making it particularly useful in the synthesis of compounds with specific biological activities .
Properties
Molecular Formula |
C7H7BrFNO |
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Molecular Weight |
220.04 g/mol |
IUPAC Name |
4-(bromomethyl)-3-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-6(9)5(4-8)2-3-10-7/h2-3H,4H2,1H3 |
InChI Key |
SWLVSSHEMGPJIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1F)CBr |
Origin of Product |
United States |
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